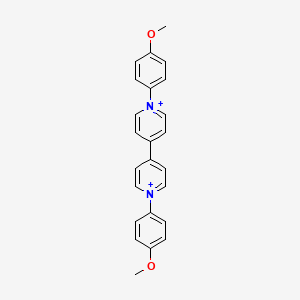
3-Benzyl-2-(benzylimino)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3,4-dimethoxyphenyl)methylidene]-3-(phenylmethyl)-2-(phenylmethyl)imino-4-thiazolidinone is a dimethoxybenzene.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The derivatives of 5-substituted-2,4-thiazolidinedione, including compounds with arylidene groups like 3,4-dimethoxybenzylidene, show a broad spectrum of biological activities. These derivatives were synthesized and analyzed using techniques like IR, NMR, and MS spectroscopy, along with single-crystal X-ray diffraction data for certain compounds (Popov-Pergal et al., 2010).
Anticancer Activity
- 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs have been identified to induce apoptosis in cancer cells but not in normal cells, regardless of P-glycoprotein status. Among several BPT analogs tested, some showed potent antitumor activity in various cancer cells, including those resistant to chemotherapy drugs like paclitaxel and vinorelbine (Wu et al., 2006).
Molecular Structure Analysis
- The molecular structure of compounds with a 5-benzylidene-thiazolidine moiety, including those with 3,4-dimethoxybenzylidene, has been studied, revealing planarity and specific hydrogen bonding patterns in the crystal (Kosma et al., 2012).
Antimicrobial Evaluation
- Thiazolidinone derivatives, including those with a 3,4-dimethoxyphenyl group, have shown antimicrobial activity. These compounds were synthesized and evaluated for their potential against various microorganisms (Spoorthy et al., 2021).
One-Pot Synthesis Techniques
- A one-pot synthesis method for thiazolidin-4-ones, including derivatives with benzyl groups, has been reported, showcasing efficient production techniques (Cunico et al., 2007).
Propiedades
Nombre del producto |
3-Benzyl-2-(benzylimino)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C26H24N2O3S |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
(5Z)-3-benzyl-2-benzylimino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H24N2O3S/c1-30-22-14-13-21(15-23(22)31-2)16-24-25(29)28(18-20-11-7-4-8-12-20)26(32-24)27-17-19-9-5-3-6-10-19/h3-16H,17-18H2,1-2H3/b24-16-,27-26? |
Clave InChI |
LVNLWCCVSQOFEF-GCNWNYGFSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,4-Dihydroxyphenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1227141.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B1227142.png)
![1-Ethyl-2-[4-(4-methoxyphenyl)sulfonyl-1-piperazinyl]benzimidazole](/img/structure/B1227143.png)
![ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1227144.png)
![4-Bromobenzoic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester](/img/structure/B1227149.png)
![3-methyl-1-[2-(2H-tetrazol-5-yl)ethyl]-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B1227151.png)
![N'-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide](/img/structure/B1227152.png)
![2-[9-(3-chloro-4-methoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B1227153.png)
![N-[4-[[anilino(sulfanylidene)methyl]amino]-2,5-diethoxyphenyl]benzamide](/img/structure/B1227154.png)
![3-[[[4-(4-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]methyl]benzoic acid](/img/structure/B1227155.png)
![1,4-Bis[(4-methoxy-2-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B1227159.png)
![4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1227161.png)
![1-[2-(4-Methylphenyl)-3-indolizinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B1227164.png)